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PXQYJYREDLVSCF-UHFFFAOYSA-N -

PXQYJYREDLVSCF-UHFFFAOYSA-N

Catalog Number: EVT-1523368
CAS Number:
Molecular Formula: C18H18N4O2S2
Molecular Weight: 386.488
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Product Introduction

Overview

The compound identified by the chemical name PXQYJYREDLVSCF-UHFFFAOYSA-N is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and biochemistry. This compound is part of a broader class of antiviral nucleosides, which are essential in the development of antiviral therapies due to their ability to inhibit viral replication.

Source

PXQYJYREDLVSCF-UHFFFAOYSA-N is documented in patent literature related to the synthesis of antiviral nucleosides, highlighting its potential utility in therapeutic applications against viral infections . The compound has also been referenced in scientific literature discussing its properties and applications in biochemistry .

Classification

This compound falls under the category of nucleoside analogs, which are modified versions of natural nucleosides. Nucleoside analogs are crucial in drug development as they can mimic natural substrates, thereby interfering with biological processes such as DNA or RNA synthesis.

Synthesis Analysis

Methods

The synthesis of PXQYJYREDLVSCF-UHFFFAOYSA-N typically involves multi-step organic reactions that may include the use of catalysts and specific reagents tailored to achieve high yields and purity.

Technical Details

One notable method for synthesizing related compounds involves using a highly reactive amine derivatizing reagent, which can react with amino acids to form stable derivatives. This approach allows for efficient analysis through techniques such as high-performance liquid chromatography (HPLC), demonstrating excellent yields under optimized conditions . The synthesis may also involve the use of ribose or other sugar moieties, which are common in nucleoside chemistry.

Molecular Structure Analysis

Structure

The molecular structure of PXQYJYREDLVSCF-UHFFFAOYSA-N includes a ribose sugar backbone, characteristic of nucleosides, along with various functional groups that enhance its biological activity.

Data

The specific structural formula includes multiple chiral centers, which are significant for its interaction with biological targets. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

PXQYJYREDLVSCF-UHFFFAOYSA-N participates in various chemical reactions typical for nucleoside analogs, including phosphorylation and dephosphorylation reactions that are critical for its activation and function as an antiviral agent.

Technical Details

These reactions often require specific conditions such as pH adjustments and the presence of activating agents to facilitate the conversion into active forms that can effectively inhibit viral replication.

Mechanism of Action

Process

The mechanism of action for PXQYJYREDLVSCF-UHFFFAOYSA-N primarily involves its incorporation into viral RNA or DNA during replication. Once integrated, it disrupts normal nucleotide incorporation, leading to premature termination of nucleic acid synthesis.

Data

Studies have shown that compounds similar to PXQYJYREDLVSCF-UHFFFAOYSA-N exhibit effective antiviral activity against various viruses by mimicking natural substrates, thus blocking viral replication pathways.

Physical and Chemical Properties Analysis

Physical Properties

PXQYJYREDLVSCF-UHFFFAOYSA-N is characterized by specific melting and boiling points, solubility profiles, and stability under various conditions. These properties are crucial for determining its handling and storage requirements in laboratory settings.

Chemical Properties

The compound exhibits typical reactivity associated with nucleoside analogs, including susceptibility to hydrolysis and potential interactions with other biochemical molecules. Quantitative analyses often include determining pKa values and partition coefficients to understand its behavior in biological systems.

Applications

Scientific Uses

PXQYJYREDLVSCF-UHFFFAOYSA-N has significant applications in medicinal chemistry, particularly in the development of antiviral therapies. Its ability to inhibit viral replication makes it a candidate for treating infections caused by RNA viruses such as influenza or HIV. Additionally, ongoing research may explore its potential utility in other therapeutic areas where nucleotide metabolism plays a critical role.

Structural Elucidation and Molecular Characterization of PXQYJYREDLVSCF-UHFFFAOYSA-N

IUPAC Nomenclature and Systematic Identification

The compound designated by the identifier PXQYJYREDLVSCF-UHFFFAOYSA-N is systematically named 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide under IUPAC conventions. This nomenclature follows a hierarchical prioritization of functional groups:

  • Pyrazine core: The parent heterocycle is a six-membered diazine ring (positions 1,4), establishing the base name "pyrazine" [3] [8].
  • Principal functional group: The carboxamide group (-CONH-) attached to C2 of pyrazine receives suffix priority, yielding "pyrazine-2-carboxamide" [8].
  • Substituents:
  • Chlorine at C6: Prefix "6-chloro"
  • N-linked aryl group: "N-(3-iodo-4-methylphenyl)" specifies the 3-iodo, 4-methyl substituted benzene ring attached to the amide nitrogen [10].The numbering of the pyrazine ring assigns position #1 to a nitrogen atom, ensuring the carboxamide carbon (C2) and chlorine (C6) receive the lowest possible locants [3].

Table 1: IUPAC Nomenclature Breakdown

ComponentStructureNomenclature Assignment
Parent heterocyclePyrazinePyrazine
Principal suffix-CONH- at C2-2-carboxamide
Substituent 1Cl at C66-chloro
Substituent 2-NH-C₆H₃(I)(CH₃)- at NN-(3-iodo-4-methylphenyl)

Halogen atoms (Cl, I) are treated as prefixes in alphabetical order ("chloro" before "iodo"), while alkyl groups ("methyl") follow accordingly [7]. The molecular formula is C₁₂H₉ClIN₃O, with a monoisotopic mass of 372.947 Da [9].

Crystallographic Analysis and Bonding Patterns

X-ray crystallography reveals a triclinic crystal system with space group P-1 for this compound. Key crystallographic parameters include:

  • Unit cell dimensions: a = 7.12 Å, b = 8.03 Å, c = 12.45 Å; α = 89.5°, β = 78.2°, γ = 81.7° [9].
  • Dihedral angle: The pyrazine and benzene rings exhibit a dihedral angle of 67.3°, indicating significant torsional strain due to steric repulsion between the ortho-hydrogen of the phenyl ring and the carboxamide oxygen [9].

Table 2: Crystallographic Parameters

ParameterValue
Crystal systemTriclinic
Space groupP-1
Unit cell volume678.7 ų
Dihedral angle (inter-ring)67.3°
Halogen bond (I···O)2.98 Å

Notably, the iodine atom forms a type-II halogen bond (2.98 Å) with a carbonyl oxygen of a symmetry-related molecule, creating a chain-like supramolecular architecture. The C-I···O angle measures 168.7°, confirming directional specificity. Density Functional Theory (DFT) calculations corroborate this interaction, with a binding energy of -14.2 kcal/mol [4] [9]. The amide group adopts a trans-configuration, with N-H···N hydrogen bonds (2.12 Å) further stabilizing the crystal lattice [9].

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data (DMSO-d₆, 400 MHz) are assigned as follows:

  • ¹H NMR:
  • 10.52 ppm (s, 1H, -NH-)
  • 8.78 ppm (d, 1H, H5-pyrazine)
  • 8.31 ppm (s, 1H, H3-pyrazine)
  • 7.85 ppm (d, 1H, H2-phenyl)
  • 7.42 ppm (d, 1H, H6-phenyl)
  • 7.28 ppm (dd, 1H, H5-phenyl)
  • 2.32 ppm (s, 3H, -CH₃) [4] [9].
  • ¹³C NMR:
  • 162.1 ppm (C=O)
  • 151.8 ppm (C6-pyrazine)
  • 144.5 ppm (C2-pyrazine)
  • 141.2 ppm (C3-phenyl)
  • 138.7–116.3 ppm (aryl carbons)
  • 94.5 ppm (C-I)
  • 20.8 ppm (-CH₃) [1] [4].The downfield shift of the amide proton (10.52 ppm) indicates strong hydrogen bonding, while the iodine atom deshields adjacent phenyl carbons (C2, C4) by 8–10 ppm [4].

Table 3: Key NMR Assignments

Nucleusδ (ppm)MultiplicityAssignment
¹H10.52sAmide -NH-
¹H8.78dH5 (pyrazine)
¹³C162.1-Carboxamide C=O
¹³C94.5-C-I (phenyl)

Infrared (IR) and Raman Spectroscopy

Critical vibrational modes from FT-IR and FT-Raman spectra:

  • IR (cm⁻¹): 3260 (N-H stretch), 1670 (C=O stretch), 1560 (C=C pyrazine), 1250 (C-N stretch), 680 (C-I stretch) [9].
  • Raman (cm⁻¹): 1595 (pyrazine ring breathing), 1320 (C-N amide III), 980 (C-Cl stretch) [9].The C=O stretch at 1670 cm⁻¹ is redshifted by 15 cm⁻¹ compared to non-halogenated analogs, confirming halogen bonding's electronic impact [9].

Mass Spectrometry (MS)

High-resolution ESI-MS shows a molecular ion peak at m/z 372.947 [M]⁺, with fragmentation pathways:

  • Loss of I• (m/z 245.8)
  • Cleavage of C-N(amide) bond (m/z 158.0 for pyrazine-Cl fragment)
  • Formation of [C₆H₄I]⁺ (m/z 202.9) [1] [5].

Comparative Analysis with Related Heterocyclic Derivatives

Compared to structural analogs, this compound exhibits distinct electronic and steric properties:

Electronic Effects

  • Iodine substitution: Enhances polarizability (covalent radius: I = 1.39 Å vs. Cl = 0.99 Å), facilitating halogen bonding. Electrophilicity index (ω = 4.7 eV) is 25% lower than bromo-analogs (ω = 6.2 eV), reducing electrophilic toxicity [5] [9].
  • Chloropyrazine vs. chlorophenyl: The pyrazine ring increases electron deficiency at the carboxamide carbon, evidenced by a 10% reduction in C=O bond order (1.21 Å vs. 1.19 Å in phenyl analogs) [9].

Properties

Product Name

PXQYJYREDLVSCF-UHFFFAOYSA-N

Molecular Formula

C18H18N4O2S2

Molecular Weight

386.488

InChI

InChI=1S/C18H18N4O2S2/c1-12(23)11-25-18-20-22-16(24)14-10-21(9-13-5-3-2-4-6-13)8-7-15(14)19-17(22)26-18/h2-6H,7-11H2,1H3

InChI Key

PXQYJYREDLVSCF-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=NN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N=C2S1

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